2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system fused with sulfur and nitrogen atoms. Key structural elements include:
- Thioxo group: At position 2, enhancing hydrogen-bonding capabilities.
- Acetamide side chain: Linked via a thioether bond to position 5, terminating in a 3-methoxyphenyl group, which may improve solubility and modulate receptor binding.
Properties
CAS No. |
1021211-50-6 |
|---|---|
Molecular Formula |
C20H15ClN4O3S3 |
Molecular Weight |
491 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-4-2-3-12(9-14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)13-7-5-11(21)6-8-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
BOIMRXLDDCIGJH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS Number: 932967-16-3) is a complex organic molecule with significant potential in medicinal chemistry. This compound features a thiazolo[4,5-d]pyrimidine core structure, which has been associated with various biological activities including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 478.96 g/mol. The structure includes a chlorophenyl group and a methoxyphenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H12ClN4O2S3 |
| Molecular Weight | 478.96 g/mol |
| CAS Number | 932967-16-3 |
Anticancer Activity
Research indicates that compounds with similar structural features to 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide exhibit notable anticancer properties. A study demonstrated that thiazole and pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Similar thiazolo-pyrimidine derivatives have been reported to possess antibacterial and antifungal effects against various pathogens . The presence of thio and acetamide functionalities enhances its interaction with microbial targets.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cell survival in cancer and microbial cells.
- Induction of Apoptosis : It potentially triggers apoptotic pathways in cancer cells through various signaling mechanisms.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function, it can halt the proliferation of pathogens.
Case Studies
- Anticancer Study : A recent study evaluated the effect of thiazolo-pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .
- Antimicrobial Evaluation : In vitro testing against Gram-positive and Gram-negative bacteria revealed that derivatives similar to the compound exhibited substantial inhibition zones, indicating effective antimicrobial properties .
Scientific Research Applications
Research indicates that compounds similar to this one exhibit significant antimicrobial and anticancer properties. The thiazolo[4,5-d]pyrimidine derivatives have been shown to interact effectively with various biological targets, enhancing their therapeutic potential.
Antimicrobial Activity
Studies have demonstrated the efficacy of thiazolo[4,5-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds within this class have shown promising results against strains such as Staphylococcus aureus and Escherichia coli . The structural diversity provided by the thio and acetamide functionalities enhances their interaction with bacterial enzymes and cell membranes.
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been explored in several studies. Its mechanism often involves the induction of apoptosis in cancer cells through pathways that are influenced by its unique chemical structure. Research indicates that derivatives of this compound can target specific signaling pathways associated with tumor growth .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study evaluated various thiazolo[4,5-d]pyrimidine derivatives for their antibacterial activity against multiple bacterial strains. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs), suggesting strong antibacterial properties .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability compared to controls. Mechanistic studies revealed that these compounds induce apoptosis through caspase activation pathways .
Chemical Reactions Analysis
Step 1: Formation of Thiazolo-Pyrimidine Core
-
Starting materials : Thiazolidinone derivatives and aryl halides (e.g., 4-chlorophenyl bromide) undergo cyclocondensation in the presence of a base (e.g., K2CO3).
-
Conditions : Reflux in ethanol or DMF at 80–100°C for 6–12 hours.
Step 3: Acetamide Functionalization
-
Coupling : The intermediate reacts with 3-methoxyphenyl isocyanate in anhydrous DCM using DCC (dicyclohexylcarbodiimide) as a coupling agent.
-
Microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours with comparable yields.
Key Chemical Reactions
The compound participates in reactions driven by its sulfur-containing and aromatic moieties:
Nucleophilic Substitution at Thioamide Group
-
Reagents : Alkyl halides (e.g., methyl iodide) or amines.
-
Product : Thioether or thiourea derivatives.
-
Conditions : K2CO3 in DMF, 60°C.
Oxidation of Thioamide to Sulfonamide
-
Reagents : H2O2 or m-CPBA (meta-chloroperbenzoic acid).
-
Product : Sulfonamide analog with enhanced solubility.
-
Mechanism : Electrophilic attack on sulfur, forming sulfoxide intermediates .
Electrophilic Aromatic Substitution
-
Site : Chlorophenyl ring (para to chlorine).
-
Reactions : Nitration, sulfonation, or halogenation.
-
Example : Nitration with HNO3/H2SO4 yields a nitro derivative at the para position.
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Methyl iodide | Methylthio derivative | 68 |
| Oxidation | H2O2 | Sulfonamide | 55 |
| Nitration | HNO3/H2SO4 | Nitro-substituted analog | 72 |
Thioamide Reactivity
The thioamide group (-C=S) acts as a soft nucleophile, facilitating:
-
Michael addition with α,β-unsaturated carbonyl compounds.
-
Coordination with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance antitumor activity.
Acetamide Hydrolysis
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Thiazolo/Thieno-Pyrimidine Derivatives
Key Observations :
- The thioether-linked acetamide chain is unique compared to ester or hydrazide side chains in analogs (e.g., ), possibly enhancing metabolic stability .
- The flattened boat conformation observed in thiazolo[3,2-a]pyrimidines suggests similar puckering in the target compound, which may influence binding to planar active sites.
Key Observations :
- The target compound’s synthesis likely parallels heterocyclization methods in and , but the presence of multiple thio groups may necessitate stringent anhydrous conditions.
- Chloroacetamide alkylation (as in ) is a common step for introducing acetamide chains, though molar ratios and bases (e.g., NaOMe vs. KOH) vary .
Bioactivity and Physicochemical Properties
- Cytotoxicity: Thieno-pyrimidines in show IC50 values >5 µM, suggesting moderate activity. The target compound’s 3-methoxyphenyl group could enhance solubility and bioavailability compared to purely hydrophobic analogs .
- NMR Insights : highlights that substituent positioning (e.g., regions A and B) alters chemical environments, implying that the target compound’s 4-Cl-phenyl and thioxo groups may shift proton signals distinctively .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can researchers optimize yield?
The synthesis of thiazolo-pyrimidinone derivatives typically involves multi-step reactions, including cyclization, thiolation, and coupling. A generalized approach for analogous compounds involves:
Cyclization : Form the thiazolo[4,5-d]pyrimidinone core via condensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
Thiolation : Introduce the thioether group using sulfurizing agents (e.g., Lawesson’s reagent) .
Acetamide coupling : React the thiolated intermediate with chloroacetylated aryl amines in the presence of a base (e.g., K₂CO₃) in DMF .
Optimization : Use statistical experimental design (e.g., Box-Behnken) to vary parameters like temperature, solvent polarity, and catalyst loading. For example, DMF enhances solubility of polar intermediates, while elevated temperatures (80–100°C) improve reaction rates .
Basic: How should researchers characterize this compound’s purity and structural identity?
Key analytical methods include:
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 v/v) to assess purity. Retention times should be cross-validated with standards .
- NMR : Confirm substituent positions via ¹H and ¹³C NMR. The 4-chlorophenyl group typically shows aromatic protons at δ 7.3–7.5 ppm, while the thioxo group resonates near δ 170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational methods accelerate reaction optimization for this compound?
Integrate quantum chemical calculations (e.g., DFT) with experimental data to model reaction pathways and transition states. For example:
- Reaction Path Search : Use software like Gaussian or ORCA to simulate the energy landscape of key steps (e.g., cyclization barriers). ICReDD’s approach combines computed activation energies with machine learning to prioritize viable conditions .
- Solvent Effects : COSMO-RS simulations predict solvent interactions, guiding choices to stabilize intermediates and reduce side reactions .
- Catalyst Design : Screen ligands and metal catalysts (e.g., Pd for coupling steps) via molecular docking or DFT-based descriptors .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Dose-Response Curves : Generate IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) to identify selective activity .
- Mechanistic Studies : Use siRNA knockdown or kinase profiling to confirm target engagement. For example, thiazolo-pyrimidinones often inhibit kinases like EGFR or CDKs .
- Meta-Analysis : Compare data across PubChem BioAssay entries (e.g., AID 504850) to identify consensus activity trends .
Advanced: What strategies are recommended for scaling up synthesis without compromising yield?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) on silica or magnetic nanoparticles for reuse .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Basic: What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
Advanced: How can researchers elucidate the compound’s mechanism of action using structural analogs?
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs .
- Molecular Dynamics : Simulate ligand-protein interactions over 100+ ns trajectories to assess stability and key residues (e.g., ATP-binding pockets) .
Advanced: What statistical methods are suitable for analyzing dose-dependent toxicity data?
- ANOVA : Compare toxicity across dose groups (e.g., 0.1–100 μM) in cell viability assays .
- Probit Analysis : Calculate LD₅₀ values in animal models using nonlinear regression .
- Machine Learning : Train random forest models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity risks .
Basic: What solvents and conditions are optimal for storing this compound?
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the thioether group .
- Solubility : Dissolve in DMSO (for biological assays) or DCM (for synthetic steps) .
Advanced: How can researchers address low reproducibility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
